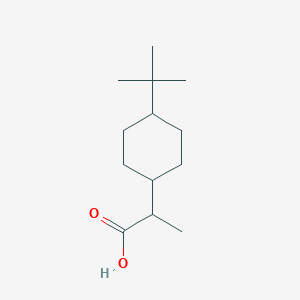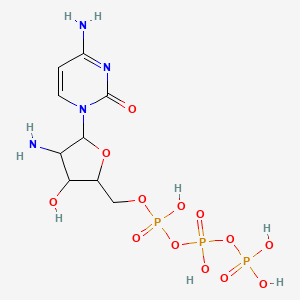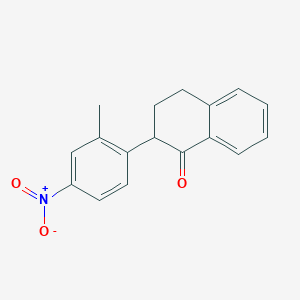![molecular formula C11H8O5 B12082955 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid CAS No. 42969-62-0](/img/structure/B12082955.png)
2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester (9CI) is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and an ester group derived from 1-methyl-2-propynyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester typically involves the esterification of phthalic anhydride with 1-methyl-2-propynyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic Anhydride+1-Methyl-2-Propynyl AlcoholH2SO41,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the continuous addition of phthalic anhydride and 1-methyl-2-propynyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, followed by purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield phthalic acid and 1-methyl-2-propynyl alcohol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-methyl-2-propynyl alcohol.
Oxidation: Phthalic acid and various oxidation by-products.
Substitution: Depending on the nucleophile, products can include amides, esters, or ethers.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormone signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another phthalate ester used as a plasticizer with similar properties but different alcohol moiety.
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different ester group, leading to variations in physical properties and applications.
Uniqueness
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester is unique due to the presence of the 1-methyl-2-propynyl group, which imparts specific physical and chemical properties, such as increased rigidity and resistance to oxidation compared to other phthalate esters.
Propriétés
Numéro CAS |
42969-62-0 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(1-hydroxyprop-2-ynoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H8O5/c1-2-9(12)16-11(15)8-6-4-3-5-7(8)10(13)14/h1,3-6,9,12H,(H,13,14) |
Clé InChI |
WAUGKQWSQAUKPF-UHFFFAOYSA-N |
SMILES canonique |
C#CC(O)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
